molecular formula C8H10IOP B3391829 (2-Iodophenyl)dimethylphosphine oxide CAS No. 2253629-91-1

(2-Iodophenyl)dimethylphosphine oxide

Cat. No. B3391829
CAS RN: 2253629-91-1
M. Wt: 280.04 g/mol
InChI Key: HESPEXAZJDWSME-UHFFFAOYSA-N
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Description

“(2-Iodophenyl)dimethylphosphine oxide” is an organophosphorus compound . It is a colorless liquid that is soluble in polar organic solvents . It exists as the phosphine oxide . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of tertiary phosphines, which includes compounds like this compound, has been extensively studied . A popular method starts with diethylphosphite . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route .


Molecular Structure Analysis

The molecular formula of this compound is C8H10IOP . The structure of this compound can be represented as (CH3)2P(O)C6H4I, where the iodine atom is attached to the phenyl ring .


Chemical Reactions Analysis

Tertiary phosphines, including this compound, have been found to undergo various reactions . For example, they can undergo hydroxymethylation with formaldehyde . Many aldehydes effect a similar reaction .


Physical And Chemical Properties Analysis

This compound is a colorless liquid that is soluble in polar organic solvents . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources .

Mechanism of Action

The mechanism of action of (2-Iodophenyl)dimethylphosphine oxide is based on its ability to undergo a process known as phosphorescence. When excited by light, this compound emits light at a longer wavelength than the excitation light. This property allows this compound to be used as a probe for studying the dynamics of biological systems.
Biochemical and Physiological Effects:
This compound is a relatively non-toxic compound that has minimal effects on biochemical and physiological systems. It has been shown to have no significant effects on cell viability or metabolism. Additionally, this compound has been shown to have minimal effects on the structure and function of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (2-Iodophenyl)dimethylphosphine oxide in lab experiments is its ability to act as a phosphorescent probe. This property allows researchers to study the dynamics of biological systems in real-time. Additionally, this compound is a relatively non-toxic compound that has minimal effects on biochemical and physiological systems. One limitation of using this compound is its relatively high cost compared to other probes.

Future Directions

There are several future directions for the use of (2-Iodophenyl)dimethylphosphine oxide in scientific research. One potential application is the use of this compound as a probe for studying the dynamics of cellular signaling pathways. Additionally, this compound could be used as a probe for studying the oxygen concentration in tumors and other disease states. Finally, this compound could be used as a probe for studying the dynamics of bacterial and viral infections.
Conclusion:
In conclusion, this compound is a unique and useful compound that has been widely used in scientific research. Its ability to act as a phosphorescent probe has made it a valuable tool for studying the dynamics of biological systems. Additionally, its relatively non-toxic nature has made it a safe and effective compound for use in lab experiments. With continued research, this compound has the potential to be used in a variety of new and exciting applications.

Scientific Research Applications

(2-Iodophenyl)dimethylphosphine oxide has been used in various scientific research applications. One of the primary uses of this compound is as a phosphorescent probe for studying the dynamics of biological systems. It has been used to study the structure and function of proteins, DNA, and other biomolecules. Additionally, this compound has been used as a probe for studying the oxygen concentration in cells and tissues.

Safety and Hazards

Dimethylphosphine oxide, a related compound, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Similar precautions should be taken while handling (2-Iodophenyl)dimethylphosphine oxide.

properties

IUPAC Name

1-dimethylphosphoryl-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESPEXAZJDWSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2253629-91-1
Record name 1-(dimethylphosphoryl)-2-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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